N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
CAS No.: 1040686-89-2
Cat. No.: VC2906887
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040686-89-2 |
|---|---|
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline |
| Standard InChI | InChI=1S/C18H23NO2/c1-4-20-17-7-5-16(6-8-17)19-9-10-21-18-12-14(2)11-15(3)13-18/h5-8,11-13,19H,4,9-10H2,1-3H3 |
| Standard InChI Key | CJVHXQZOROVUMU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C |
Introduction
Chemical Identity and Structural Characteristics
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is characterized by a molecular formula of C18H23NO2 and a CAS registry number of 1040686-89-2 . The compound features several key structural elements that define its chemical behavior:
Structural Components
The molecule consists of three primary structural components:
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A 3,5-dimethylphenoxy group
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An ethyl linker
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A 4-ethoxyaniline moiety
These components are arranged with the ethyl linker connecting the phenoxy group to the nitrogen of the aniline portion. The 3,5-dimethylphenoxy group contains two methyl substituents at positions 3 and 5 of the phenyl ring, while the aniline component features an ethoxy group at the para position (position 4).
Functional Groups
The presence of multiple functional groups contributes to the compound's chemical versatility:
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An ether linkage (phenoxy group)
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A secondary amine (from the aniline)
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An alkoxy group (ethoxy substituent)
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Two methyl groups on the phenoxy ring
The combination of these functional groups creates a molecule with distinct chemical and physical properties that can be exploited in various applications.
Physical and Chemical Properties
Basic Physical Properties
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline presents as a solid at room temperature with specific physical characteristics . While detailed experimental data on many of its properties remains limited in the public domain, the following properties can be inferred based on its structural features:
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups:
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The secondary amine group can participate in various reactions, including:
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Acylation reactions with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Condensation reactions with aldehydes or ketones
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The ether linkages (both phenoxy and ethoxy) are generally stable under neutral conditions but may cleave under strongly acidic conditions.
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The aromatic rings can undergo typical electrophilic aromatic substitution reactions, though the presence of electron-donating groups (methyl and ethoxy) will influence the regiochemistry and rate of such reactions.
Synthesis and Preparation Methods
Williamson Ether Synthesis Followed by Reductive Amination
This two-step approach would involve:
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Reaction of 3,5-dimethylphenol with 2-bromoethanol to form 2-(3,5-dimethylphenoxy)ethanol
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Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate)
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Displacement with 4-ethoxyaniline to form the target compound
Alternative Route via Alkylation
An alternative approach might involve:
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Formation of 2-(3,5-dimethylphenoxy)ethylbromide or similar alkylating agent
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Direct alkylation of 4-ethoxyaniline with the alkylating agent in the presence of a base
Purification Methods
Purification of the final compound would likely involve:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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Potentially preparative HPLC for analytical grade material
| Potential Activity | Structural Basis |
|---|---|
| Receptor Modulation | Aromatic rings with hydrophobic substituents can interact with protein binding pockets |
| Enzyme Inhibition | Secondary amine and ether linkages can form hydrogen bonds with active site residues |
| Antimicrobial Properties | Phenoxy derivatives often exhibit antimicrobial activity |
| Central Nervous System Effects | Structural similarity to known neuroactive compounds |
Materials Science
The compound may find applications in materials science:
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As a building block for more complex polymeric materials
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In the development of specialty coatings
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As an intermediate in the synthesis of dyes and pigments
Organic Synthesis
As a functionalized molecule, it could serve as:
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A versatile intermediate in multi-step synthesis
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A scaffold for further derivatization
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A model compound for studying specific reactions
Comparison with Structural Analogs
Structural Similarities and Differences
Comparing N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline with related compounds provides insight into potential structure-activity relationships:
| Compound | Structural Difference | Expected Effect on Properties |
|---|---|---|
| N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline | Contains chlorine at position 4 of the phenoxy ring | Increased lipophilicity; potential halogen bonding; altered electronic properties |
| N-[(2,4-dimethoxyphenyl)methyl]-3-ethoxyaniline | Different substitution pattern; methylene linker instead of ethoxy; ethoxy at meta position on aniline | Different spatial arrangement; altered hydrogen bonding capacity |
Structure-Activity Considerations
The specific positioning of functional groups in N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline would be expected to create a unique electronic and spatial arrangement that differentiates it from its structural analogs. These differences could be exploited in selective targeting of biological systems or in creating materials with specific physical properties.
Analytical Characterization
Spectroscopic Properties
The structural features of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline would be expected to give rise to characteristic spectroscopic patterns:
NMR Spectroscopy
In proton NMR, one would expect signals corresponding to:
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Aromatic protons from both phenyl rings
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Methyl protons (two signals for the dimethyl groups)
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Methylene protons from the ethoxy group and ethyl linker
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N-H proton from the secondary amine
IR Spectroscopy
Characteristic IR absorption bands would include:
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N-H stretching (3300-3500 cm⁻¹)
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C-H stretching (aromatic and aliphatic)
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C-O stretching (ether linkages)
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C=C stretching (aromatic rings)
Chromatographic Analysis
HPLC analysis would typically employ:
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Reverse-phase columns (C18)
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Mobile phases containing mixtures of water and organic solvents
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UV detection at wavelengths where the aromatic systems absorb strongly
Current Research Landscape and Future Directions
Research Gaps
Several areas warrant further investigation regarding N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline:
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Comprehensive physical property characterization
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Detailed toxicological profiling
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Exploration of specific biological activities
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Development of efficient synthetic routes
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Investigation of structure-activity relationships
Future Research Opportunities
Potential directions for future research include:
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Development of derivative libraries for biological screening
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Investigation of the compound's potential in drug discovery
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Exploration of applications in materials science
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Refinement of synthetic methodologies for scale-up production
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